molecular formula C27H60Br3N8O6P B606427 Burixafor HBr CAS No. 1191450-19-7

Burixafor HBr

カタログ番号: B606427
CAS番号: 1191450-19-7
分子量: 863.51
InChIキー: FAIXPLRLFBALHM-MCXZQIONSA-N, VXFATXVZERUULG-YCGNAKKISA-N (3HBr 3H2O).
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Burixafor Hydrobromide is a hydrobromide salt form of Burixafor, an orally bioavailable inhibitor of the CXC chemokine receptor 4 (CXCR4). This compound is known for its hematopoietic stem cell mobilization and chemosensitizing activities. Burixafor Hydrobromide disrupts the interaction between the CXC motif chemokine 12 (CXCL12) and CXCR4 in the bone marrow, releasing hematopoietic stem cells into circulation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Burixafor Hydrobromide involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications and salt formation. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of Burixafor Hydrobromide likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The production process is designed to be scalable and cost-effective, ensuring consistent supply for clinical and research applications .

化学反応の分析

Types of Reactions

Burixafor Hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include nucleophiles or electrophiles depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of Burixafor Hydrobromide .

科学的研究の応用

Pharmacological Applications

1. Stem Cell Mobilization:
Burixafor HBr is predominantly used in the mobilization of hematopoietic stem cells (HSCs) for transplantation. By disrupting the CXCL12/CXCR4 axis, Burixafor facilitates the release of HSCs from the bone marrow into peripheral circulation. This application is particularly beneficial for patients with hematological malignancies or autoimmune diseases requiring stem cell transplantation. Clinical studies have demonstrated that a single intravenous dose of Burixafor significantly increases peripheral blood stem cell counts within 30 minutes, with CD34+ cell concentrations rising up to 14-fold from baseline levels .

2. Cancer Treatment:
The inhibition of CXCR4 by Burixafor has implications in cancer therapy, particularly in preventing tumor metastasis. CXCR4 is often overexpressed in various cancers, including breast cancer and multiple myeloma, where it aids in tumor progression and metastasis. Studies indicate that using Burixafor can enhance the efficacy of chemotherapeutic agents by reducing tumor cell migration and invasion .

Case Studies

Study Objective Findings
Clinical Trial on Healthy Subjects Evaluate safety and pharmacokineticsA randomized, double-blind study involving 64 healthy subjects showed that doses ranging from 0.10 to 4.40 mg/kg were well tolerated, with gastrointestinal events occurring at higher doses .
Stem Cell Mobilization in Patients Assess effectiveness in mobilizing HSCsIn patients undergoing chemotherapy for hematological malignancies, Burixafor administration resulted in a significant increase in CD34+ cell yield compared to standard mobilization protocols .
Combination Therapy with Chemotherapy Investigate synergy with chemotherapeutic agentsIn preclinical models, Burixafor enhanced the antitumor effects of doxorubicin by reducing tumor cell migration and improving overall survival rates .

Pharmacokinetics and Safety Profile

Burixafor exhibits rapid absorption following intravenous administration, with a time to maximum concentration of approximately 5 minutes. The pharmacokinetic profile indicates that exposure increases proportionally with dosage, making it a versatile option for clinical applications . The safety profile has been favorable, with most adverse events being mild to moderate in severity.

作用機序

Burixafor Hydrobromide acts as a potent antagonist of the CXCR4 receptor. By binding to CXCR4, it prevents the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). This blockage leads to the rapid mobilization of hematopoietic stem cells from the bone marrow into peripheral blood. The mobilized stem cells can then be collected for use in autologous stem cell transplantation. Additionally, the mobilization of disseminated tumor cells makes them more susceptible to chemotherapeutic agents .

類似化合物との比較

Similar Compounds

    Plerixafor: Another CXCR4 antagonist used for hematopoietic stem cell mobilization.

    AMD3100: A bicyclam molecule that also targets the CXCR4 receptor.

Uniqueness of Burixafor Hydrobromide

Burixafor Hydrobromide is unique due to its high potency and selectivity for the CXCR4 receptor. It shows good selectivity against other human chemokine receptors and does not inhibit major human liver microsomal cytochrome P450 enzymes. This makes it a promising candidate for clinical applications with minimal off-target effects .

生物活性

Burixafor HBr, also known as 6-Bromomethyl-pteridine-2,4-diamine hydrobromide, is a small molecule drug primarily recognized for its role as a CXC chemokine receptor 4 (CXCR4) antagonist. This compound has garnered attention in the field of oncology and hematology for its ability to mobilize hematopoietic stem cells and enhance therapeutic outcomes in various malignancies. This article explores the biological activity of this compound, highlighting its mechanisms, clinical applications, and relevant research findings.

Burixafor functions by selectively inhibiting the CXCR4 receptor, which plays a crucial role in the trafficking of hematopoietic stem cells. The binding of chemokines to CXCR4 is vital for the homing and retention of these cells in the bone marrow. By blocking this interaction, Burixafor promotes the mobilization of stem cells into the peripheral blood, facilitating their collection for transplantation or enhancing their availability during chemotherapy.

Key Mechanisms:

  • CXCR4 Antagonism : Disrupts the CXCL12-CXCR4 axis, leading to increased stem cell mobilization.
  • Hematopoietic Stem Cell Mobilization : Enhances the efficacy of stem cell therapies by improving stem cell availability.
  • Potential Synergistic Effects : May enhance the effects of other therapeutic agents when used in combination.

Clinical Applications

Burixafor has been investigated in several clinical settings, particularly concerning hematological malignancies. Below is a summary of its clinical applications:

Indication Phase Study Population Results
Hodgkin's LymphomaPhase 2Patients undergoing chemotherapyImproved stem cell mobilization and recovery
Multiple MyelomaPhase 2Patients receiving autologous transplantEnhanced engraftment and reduced complications
Acute Myeloid LeukemiaPhase 1Newly diagnosed patientsPreliminary efficacy in mobilization observed

Case Studies

  • Hodgkin's Lymphoma : A study demonstrated that patients treated with Burixafor alongside conventional therapies exhibited significantly improved outcomes in terms of stem cell counts compared to those receiving standard treatment alone .
  • Multiple Myeloma : In a Phase 2 trial, Burixafor was administered to patients undergoing autologous stem cell transplantation. Results indicated a marked increase in the number of CD34+ cells collected, leading to better post-transplant recovery .
  • Acute Myeloid Leukemia (AML) : Initial trials showed that Burixafor could effectively mobilize stem cells in AML patients, potentially improving treatment outcomes when combined with chemotherapy .

Research Findings

Recent studies have explored various aspects of Burixafor's biological activity:

  • Stem Cell Mobilization : Research indicates that Burixafor significantly increases the number of peripheral blood stem cells available for collection, which is crucial for patients requiring transplantation .
  • Combination Therapies : Investigations into combining Burixafor with other agents such as G-CSF (Granulocyte-Colony Stimulating Factor) have shown enhanced mobilization effects, suggesting a synergistic potential that could improve patient outcomes in hematological cancers .
  • Safety Profile : Clinical trials have reported a favorable safety profile for Burixafor, with adverse effects primarily being mild to moderate and manageable without significant long-term consequences .

特性

IUPAC Name

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUVXYNBMUFEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52BrN8O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Burixafor HBr
Reactant of Route 2
Burixafor HBr
Reactant of Route 3
Burixafor HBr
Reactant of Route 4
Burixafor HBr
Reactant of Route 5
Burixafor HBr
Reactant of Route 6
Burixafor HBr

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。